molecular formula C8H16ClNO2 B12314848 rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride

rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride

Cat. No.: B12314848
M. Wt: 193.67 g/mol
InChI Key: KHFJRIUGZHOSKD-UHFFFAOYSA-N
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Description

rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride: is a chemical compound with the molecular formula C8H15NO2·HCl and a molecular weight of 193.67 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride typically involves the esterification of 2-aminocyclopentylacetic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique properties make it valuable in specific research and industrial applications .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl 2-(2-aminocyclopentyl)acetate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-3-2-4-7(6)9;/h6-7H,2-5,9H2,1H3;1H

InChI Key

KHFJRIUGZHOSKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCC1N.Cl

Origin of Product

United States

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